BENGHE Foundational & Exploratory

Check Availability & Pricing

D927: A Molecular Glue Approach to Modulating
the PIBK/AKT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D927

Cat. No.: B10831883
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and Drug Development Professionals

Introduction

D927 is a small molecule that has garnered significant interest as a modulator of the
phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. It functions as a "molecular glue," a
novel pharmacological modality that promotes and stabilizes protein-protein interactions.
Specifically, D927 enhances the binding affinity between the catalytic subunit of PI3Ka (p110a)
and various RAS family proteins. This targeted action leads to the activation of the PI3Ka-AKT
pathway, a central signaling cascade involved in cellular growth, proliferation, survival, and
metabolism. This technical guide provides a comprehensive overview of the target binding and
affinity studies of D927, including quantitative data, detailed experimental protocols, and
visualizations of the relevant pathways and workflows.

Target Binding and Affinity

D927's primary molecular target is the p110a catalytic subunit of PI3Ka. It binds to the RAS-
binding domain (RBD) of p110aq, inducing a conformational change that stabilizes the
interaction with RAS proteins. This "molecular glue" effect significantly increases the binding
affinity between p110a and several RAS isoforms.

Quantitative Binding Affinity Data
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The interaction between p110a and RAS proteins, both in the absence and presence of D927,
has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The
dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger

binding interaction.

Interacting . Dissociation Fold Increase in
. Condition .

Proteins Constant (Kd) Affinity

p110a + KRAS Without D927 ~17 uM

pl1l0a + KRAS With D927 Low nM range ~500 to 1000-fold

pl10a + RRAS2 Without D927 High nM range

pl10a + MRAS Without D927 High nM range

Note: The precise Kd values can vary depending on the specific experimental conditions.

The presence of D927 dramatically increases the affinity of p110a for KRAS by approximately
three orders of magnitude[1]. This enhanced interaction is also observed with other RAS
isoforms, including RRAS, RRAS2, and MRAS[2][3].

Signaling Pathway

D927 selectively activates the PISKa-AKT signaling pathway without impacting the RAF-
ERK1/2 pathway[2]. This specificity is crucial for its therapeutic potential. The activation of this
pathway leads to downstream cellular effects, most notably the translocation of the glucose
transporter 4 (GLUT4) to the plasma membrane, which enhances glucose uptake.
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D927-mediated PI3K/AKT signaling pathway.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding
Affinity
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ITC is a technique used to determine the thermodynamic parameters of binding interactions in
solution.

Methodology:

¢ Protein and Compound Preparation: Recombinant p110a and RAS proteins are purified and
dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 2 mM MgClI2,
0.5 mM TCEP). D927 is dissolved in a matching buffer containing a small percentage of
DMSO.

e ITC Instrument Setup: The experiment is performed using an isothermal titration calorimeter.
The sample cell is filled with the p110a protein solution, and the injection syringe is loaded
with the RAS protein solution, either with or without a saturating concentration of D927.

« Titration: A series of small injections of the RAS solution (with or without D927) are made into
the p110a solution. The heat change associated with each injection is measured.

o Data Analysis: The resulting data is plotted as heat change per injection versus the molar
ratio of the reactants. The binding isotherm is then fitted to a suitable binding model to
determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (AH).
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Workflow for Isothermal Titration Calorimetry.
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Western Blot for AKT Phosphorylation

This assay is used to assess the activation of the PISK/AKT pathway by measuring the
phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).

Methodology:

e Cell Culture and Treatment: Cells (e.g., L6 myotubes or HEK293 cells) are cultured to an
appropriate confluency. The cells are then treated with varying concentrations of D927 for a
specified time.

o Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed with a lysis
buffer containing protease and phosphatase inhibitors.

o Protein Quantification: The protein concentration of the lysates is determined using a
standard protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, the membrane is
incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

e Detection and Analysis: The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system. The band intensities are quantified, and the
levels of p-AKT are normalized to total AKT.

GLUT4 Translocation Assay

This cell-based assay measures the movement of GLUT4 from intracellular vesicles to the
plasma membrane, a key downstream effect of PISBK/AKT pathway activation. D927 has been
shown to be a potent activator of GLUT4 translocation with an EC50 of 0.14 uM[2].

Methodology:
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e Cell Line: A suitable cell line expressing a tagged version of GLUT4 (e.g., L6-GLUT4-myc
myoblasts) is used.

o Cell Plating and Differentiation: The cells are plated in multi-well plates and allowed to
differentiate into myotubes.

o Compound Treatment: The differentiated myotubes are serum-starved and then treated with
D927 at various concentrations.

» Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. The
cells are then stained with an antibody against the GLUT4 tag (e.g., anti-myc antibody) and a
fluorescently labeled secondary antibody.

e Imaging and Quantification: The cells are imaged using a high-content imaging system. The
translocation of GLUT4 is quantified by measuring the fluorescence intensity at the plasma
membrane relative to the total cellular fluorescence.

Conclusion

D927 represents a promising pharmacological tool and a potential therapeutic agent that
operates through a novel "molecular glue” mechanism. By enhancing the binding affinity
between p110a and RAS proteins, it specifically activates the PISK/AKT signaling pathway. The
quantitative binding data and the detailed experimental protocols provided in this guide offer a
comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug
discovery who are interested in further investigating the properties and applications of D927
and similar molecules. The ability to selectively modulate protein-protein interactions opens up
new avenues for therapeutic intervention in a wide range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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